Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
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Overview
Description
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is commonly used as an additive in lubricants and oils to prevent wear and oxidation. This compound is known for its excellent anti-wear and anti-oxidation properties, making it a crucial component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate typically involves the reaction of phosphorodithioic acid esters with zinc salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Phosphorodithioic acid ester+Zinc salt→Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidation products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorodithioic acid and zinc hydroxide.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Hydrolysis: Water or aqueous solutions can facilitate hydrolysis, especially under acidic or basic conditions.
Substitution: Various reagents, including alkyl halides and other electrophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and other oxidation products.
Hydrolysis: Phosphorodithioic acid and zinc hydroxide.
Substitution: New alkyl or functional group-substituted dithiophosphates.
Scientific Research Applications
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used as an additive in lubricants and oils to enhance their performance and longevity.
Mechanism of Action
The primary mechanism of action of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is its ability to form a protective film on metal surfaces. This film, primarily composed of zinc phosphate, acts as a barrier to prevent wear and oxidation. The formation of this film is driven by the applied shear stress and temperature, which promote the thermal activation of the compound. The protective film is relatively thick and consists of multiple layers, providing excellent anti-wear properties .
Comparison with Similar Compounds
Similar Compounds
Zinc dialkyldithiophosphates: These compounds have similar structures but different alkyl groups.
Zinc diaryldithiophosphates: These compounds have aryl groups instead of alkyl groups.
Uniqueness
Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is unique due to its specific alkyl groups, which provide distinct anti-wear and anti-oxidation properties. The combination of 1,3-dimethylbutyl and isopropyl groups enhances the compound’s stability and effectiveness compared to other zinc dithiophosphates .
Properties
CAS No. |
14548-64-2 |
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Molecular Formula |
C18H40O4P2S4Zn |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ZLJYMIJYVMPKAH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
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